molecular formula C12H20O8 B048721 But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol CAS No. 116589-63-0

But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol

Katalognummer B048721
CAS-Nummer: 116589-63-0
Molekulargewicht: 292.28 g/mol
InChI-Schlüssel: SSWNFQJXXJRIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid, methyl 2-methylprop-2-enoate, and propane-1,2-diol are three chemical compounds that have gained significant attention in scientific research. These compounds have been synthesized using various methods and have been found to have significant biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of these compounds varies depending on their specific properties. But-2-enedioic acid acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing the production of pro-inflammatory cytokines. Methyl 2-methylprop-2-enoate acts as an antimicrobial and antifungal agent by disrupting the cell membrane of microorganisms. Propane-1,2-diol acts as a moisturizing agent by attracting water molecules and retaining moisture in the skin.
Biochemical and Physiological Effects:
These compounds have been found to have significant biochemical and physiological effects. But-2-enedioic acid has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and lower blood glucose levels. Methyl 2-methylprop-2-enoate has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Propane-1,2-diol has been found to improve skin hydration and reduce the appearance of fine lines and wrinkles.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using these compounds in lab experiments include their availability, affordability, and ease of synthesis. However, the limitations of using these compounds in lab experiments include their potential toxicity, instability, and variability in quality.

Zukünftige Richtungen

There are several future directions for the research and development of these compounds. But-2-enedioic acid could be further studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Methyl 2-methylprop-2-enoate could be further studied for its potential use in the development of new antibiotics to combat drug-resistant microorganisms. Propane-1,2-diol could be further studied for its potential use in the development of new skincare products with improved moisturizing properties.
In conclusion, but-2-enedioic acid, methyl 2-methylprop-2-enoate, and propane-1,2-diol are three chemical compounds that have significant scientific research applications. These compounds have been synthesized using various methods and have been found to have significant biochemical and physiological effects. Further research and development of these compounds could lead to new treatments for various diseases and the development of new skincare products and antibiotics.

Synthesemethoden

But-2-enedioic acid, also known as maleic acid, can be synthesized through the oxidation of benzene or butene. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, can be synthesized through the esterification of methacrylic acid with methanol. Propane-1,2-diol, also known as propylene glycol, can be synthesized through the hydration of propylene oxide.

Wissenschaftliche Forschungsanwendungen

These compounds have been extensively studied for their potential use in various scientific research areas. But-2-enedioic acid has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Methyl 2-methylprop-2-enoate has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Propane-1,2-diol has been found to have significant moisturizing properties, making it a potential candidate for the development of new skincare products.

Eigenschaften

CAS-Nummer

116589-63-0

Produktname

But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol

Molekularformel

C12H20O8

Molekulargewicht

292.28 g/mol

IUPAC-Name

but-2-enedioic acid;methyl 2-methylprop-2-enoate;propane-1,2-diol

InChI

InChI=1S/C5H8O2.C4H4O4.C3H8O2/c1-4(2)5(6)7-3;5-3(6)1-2-4(7)8;1-3(5)2-4/h1H2,2-3H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3

InChI-Schlüssel

SSWNFQJXXJRIRY-UHFFFAOYSA-N

SMILES

CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O

Kanonische SMILES

CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O

Synonyme

poly(propylenefumarate) methylmethacrylate
PPF-MMA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.